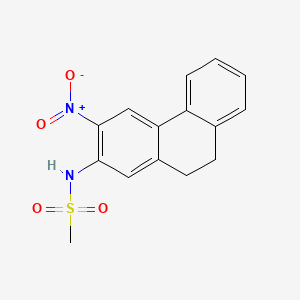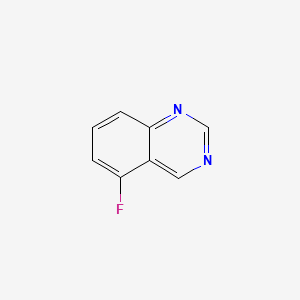
5-Fluorchinazolin
Übersicht
Beschreibung
5-Fluoroquinazoline is a fluorine-containing heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
5-Fluoroquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Wirkmechanismus
Target of Action
The primary target of 5-Fluoroquinazoline, also known as 5-Fluorouracil (5-FU), is the enzyme thymidylate synthase (TS). TS plays a crucial role in DNA synthesis as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid .
Mode of Action
5-FU acts as an antimetabolite, interfering with DNA synthesis by blocking the action of TS. The main mechanism of action is the formation of a covalently bound ternary complex involving the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate .
Biochemical Pathways
5-FU affects multiple biochemical pathways. It modulates cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior . It also influences multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades . Furthermore, 5-FU can conserve the extracellular matrix composition in situ, inhibiting invasion and metastasis in addition to its DNA-disturbing pathway .
Pharmacokinetics
The pharmacokinetics of 5-FU is characterized by significant variability. The oral absorption of 5-FU is incomplete, with a short biological half-life and an obvious peak-valley phenomenon, leading to the frequent administration requirement and severe side effects . Studies have shown that pharmacokinetically guided dose adjustments can substantially improve the therapeutic index of 5-FU treatment .
Result of Action
The molecular and cellular effects of 5-FU’s action are extensive. It leads to the inhibition of DNA synthesis, which in turn causes cell death . Non-coding RNAs have a central impact on the determination of the response of patients to 5-FU. These transcripts via modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior can affect cell response to 5-FU .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-FU. Changes in environmental factors can significantly influence the cellular toxicity of FQs . Therefore, a comprehensive understanding of the toxic effects of 5-FU on aquatic organisms necessitates careful consideration of changing environmental conditions .
Biochemische Analyse
Biochemical Properties
5-Fluoroquinazoline is known to participate in biochemical reactions, particularly those involving hydrogen bonding . It has been observed that the compound can act as a weak hydrogen bond acceptor, and the strength of this interaction can be modulated through electronic substituent effects
Cellular Effects
It is known that fluorine-containing quinazolines, a group that includes 5-Fluoroquinazoline, have shown promising results in the treatment of various diseases, including obesity, diabetes, and cancer . These compounds are believed to influence cell function by interacting with various cell signaling pathways, gene expression mechanisms, and cellular metabolic processes .
Molecular Mechanism
The precise molecular mechanism of action of 5-Fluoroquinazoline remains unclear. It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It has been observed that the strength of the intramolecular NH⋅⋅⋅F interaction in 5-Fluoroquinazoline can be modulated over time through electronic substituent effects .
Metabolic Pathways
It is known that 5-Fluoroquinazoline is an analogue of the naturally occurring pyrimidine uracil and is metabolized via the same metabolic pathways as uracil
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinazoline typically involves the cyclocondensation of 2-aminobenzoic acid derivatives with appropriate reagents. One common method includes the reaction of 2-amino-5-fluorobenzoic acid with thionyl chloride in benzene, followed by exposure to dry ammonia gas to form 2-amino-5-fluorobenzamide. This intermediate is then reacted with trimethoxymethane in dimethylformamide to yield 5-Fluoroquinazoline .
Industrial Production Methods: Industrial production of 5-Fluoroquinazoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoroquinazoline undergoes various chemical reactions, including:
Oxidation: Conversion to quinazoline N-oxides.
Reduction: Formation of dihydroquinazolines.
Substitution: Nucleophilic substitution reactions at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Aminoquinazolines or thioquinazolines.
Vergleich Mit ähnlichen Verbindungen
- 6-Fluoroquinazoline
- 7-Fluoroquinazoline
- 8-Fluoroquinazoline
Comparison: 5-Fluoroquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. For instance, 6-Fluoroquinazoline is effective in treating obesity and diabetes, while 7-Fluoroquinazoline exhibits antitumor activity. The position of the fluorine atom significantly influences the compound’s interaction with biological targets and its overall efficacy .
Eigenschaften
IUPAC Name |
5-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBKAFBSMFSKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663981 | |
| Record name | 5-Fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16499-43-7 | |
| Record name | 5-Fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the nitration pattern observed in 2-amino-4-oxo-(3H)-5-fluoroquinazoline?
A1: Research using NMR spectroscopy revealed distinct nitration patterns in structurally similar quinazolines. While 2-amino-4-oxo-(3H)-5-trifluoromethylquinazoline undergoes nitration exclusively at the C6 position, 2-amino-4-oxo-(3H)-5-fluoroquinazoline exhibits nitration at both the C6 and C8 positions. [, ] This difference in reactivity highlights the impact of substituents on the aromatic ring and their influence on electrophilic aromatic substitution reactions. This information is crucial for understanding the reactivity of these compounds and designing synthetic strategies for their derivatization.
Q2: How does the presence of fluorine at the 5-position influence the synthesis of 2,4-diaminoquinazolines?
A2: The synthesis of 2,4-diaminoquinazolines can be achieved directly from 2-fluorobenzonitriles using guanidine carbonate. [] This method proves particularly effective for synthesizing derivatives with a 5-fluoro substituent, such as 2,4-diamino-5-fluoroquinazoline, which is obtained in excellent yield from 2,6-difluorobenzonitrile. [] This direct synthesis offers a simplified route compared to multi-step approaches and demonstrates the synthetic utility of fluorine as a leaving group in heterocyclic chemistry.
Q3: Can you elaborate on the structure-activity relationship studies conducted on 5-fluoroquinazoline derivatives?
A3: Researchers investigated the impact of substituents on the 4-anilino group of 4-anilino-6,7-ethylenedioxy-5-fluoroquinazoline. [] This scaffold exhibits an intramolecular NH … F hydrogen bonding interaction, characterized by NMR spectroscopy with couplings (1h J NH,F) of 19 ± 1 Hz. [] Modifying the electronic properties of the aniline moiety through electron-donating or -withdrawing groups provided insights into the strength and modulation of this weak hydrogen bonding interaction. [] These findings highlight how subtle structural changes can impact non-covalent interactions, potentially influencing the binding affinity and activity of these compounds.
Q4: Has 5-fluoroquinazoline been explored in the context of developing new drug candidates?
A4: Yes, the synthesis and preliminary biological evaluation of 5-fluoro-5,8-dideazaisoaminopterin, a novel folate antagonist, demonstrate the potential of 5-fluoroquinazoline derivatives in medicinal chemistry. [] This compound exhibited potent inhibitory activity against human dihydrofolate reductase and showed comparable efficacy to methotrexate in preclinical studies using the L1210 leukemia mouse model. [] This research exemplifies the potential of incorporating 5-fluoroquinazoline into the design of new therapeutic agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


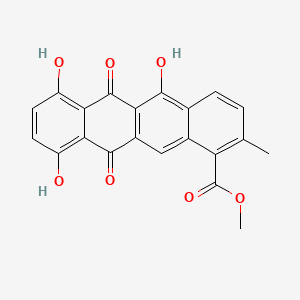
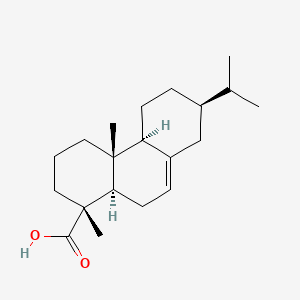
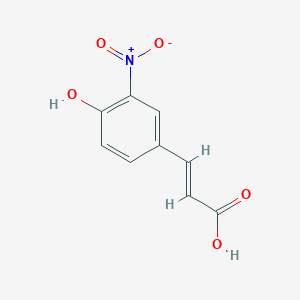
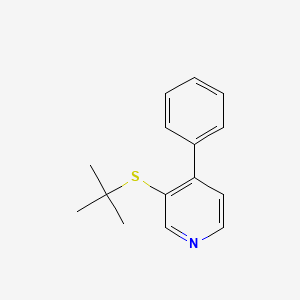

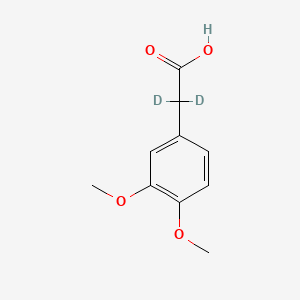
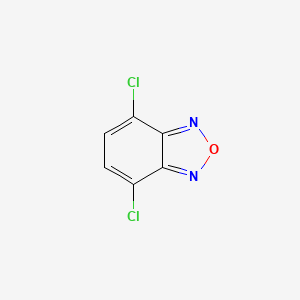
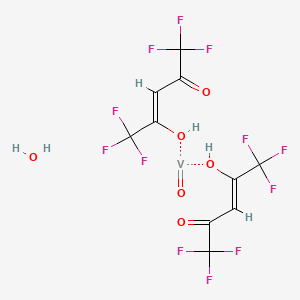
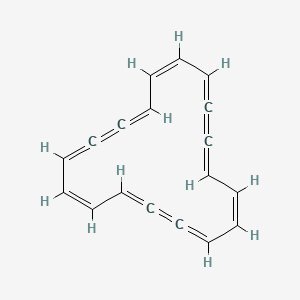
![(1S,4R,5R,6S)-5,6-dibromobicyclo[2.2.0]hex-2-ene](/img/structure/B579689.png)
![(1R,3aS,3bS,9aR,9bS,11aR)-5-benzyl-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,5a,6,7,8,9,9b,10,11-dodecahydro-1H-cyclopenta[i]phenanthridin-4-one](/img/structure/B579692.png)
![(1R,5S)-1,3,5,9,9-pentamethyl-7-[[(3R,7S)-3,5,7,10,10-pentamethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decan-1-yl]disulfanyl]-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane](/img/structure/B579694.png)
